Pyrrolidinesulfonyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

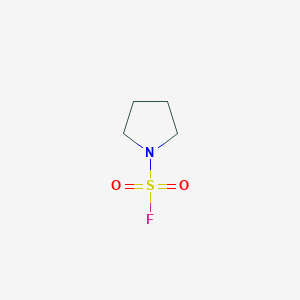

ピロリジンスルホニルフルオライドは、化学式C5H10FNO2Sを持つ有機化合物です。室温では水に不溶性の無色の液体です。 この化合物は、強い酸性と酸、塩基、酸化剤との反応性で知られています .

2. 製法

合成経路と反応条件: ピロリジンスルホニルフルオライドは、様々な方法で合成できます。一般的な方法の1つは、ブタノンとフッ素化スルホキシドの縮合反応です。 具体的な手順には、ブタノンとスルホキシドを反応させてスルホキシドアルコールを生成し、次にフッ素ガスと反応させてピロリジンスルホニルフルオライドを生成することが含まれます .

もう1つの方法は、スルホン酸塩またはスルホン酸からのワンポット合成です。 このプロセスは、入手しやすい操作しやすい試薬を用いた穏和な反応条件を特徴としています .

工業的製造方法: ピロリジンスルホニルフルオライドの工業的製造は、通常、前述の方法を用いた大規模合成を行います。方法の選択は、原料の入手可能性と最終製品の要求される純度によって異なります。

3. 化学反応解析

反応の種類: ピロリジンスルホニルフルオライドは、次のような様々な種類の化学反応を起こします。

酸化: 特定の条件下で酸化して、異なる生成物を生成することができます。

還元: 還元して、他の化合物を生成することができます。

置換: スルホニルフルオライド基が他の求核剤に置き換わる求核置換反応を起こすことができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素などがあります。

還元: 水素化リチウムアルミニウムなどの還元剤を使用することができます。

置換: アミンやアルコールなどの求核剤は、置換反応で一般的に使用されます。

生成される主な生成物: これらの反応で生成される主な生成物は、使用する試薬と条件によって異なります。 例えば、酸化ではスルホン酸が生成される場合があり、置換反応では様々なスルホンアミド誘導体が生成される場合があります .

4. 科学研究への応用

ピロリジンスルホニルフルオライドは、次のような科学研究で幅広く応用されています。

化学: スルホンアミド結合の形成、特に有機合成における試薬として使用されます。

生物学: 酵素阻害とタンパク質修飾の研究に使用されます。

準備方法

Synthetic Routes and Reaction Conditions: Pyrrolidinesulfonyl fluoride can be synthesized through various methods. One common method involves the condensation reaction of butanone and fluorinated sulfoxide. The specific steps include reacting butanone and sulfoxide to form sulfoxide alcohol, which then reacts with fluorine gas to form this compound .

Another method involves a one-pot synthesis from sulfonates or sulfonic acids. This process features mild reaction conditions using readily available and easy-to-operate reagents .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the availability of raw materials and the desired purity of the final product.

化学反応の分析

Types of Reactions: Pyrrolidinesulfonyl fluoride undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different products.

Reduction: It can be reduced to form other compounds.

Substitution: It can undergo nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various sulfonamide derivatives .

科学的研究の応用

Pyrrolidinesulfonyl fluoride has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide bonds.

Biology: It is used in the study of enzyme inhibition and protein modification.

Industry: It is used in the production of various functional materials and as a building block for more complex molecules

作用機序

ピロリジンスルホニルフルオライドの作用機序には、特定のアミノ酸またはタンパク質と反応する能力が関与しています。タンパク質中の求核性残基と共有結合を形成する求電子剤として作用します。 この相互作用は、酵素の活性を阻害することができ、酵素のメカニズムの研究や潜在的な治療薬として有用です .

類似化合物:

ピロリジン: 医薬品化学で広く使用されている5員環の窒素複素環。

スルホニルクロリド: 反応性は似ていますが、生理学的条件下では不安定です。

スルホニルフルオライド誘導体: 反応性と安定性に影響を与える様々な置換基を持つ他の誘導体

独自性: ピロリジンスルホニルフルオライドは、反応性と安定性のバランスが優れていることが特徴です。スルホニルクロリドとは異なり、生理学的条件下での加水分解に耐性があり、生体用途に適しています。 タンパク質と安定な共有結合を形成する能力も、他のスルホニルフルオライド誘導体とは異なります .

類似化合物との比較

Pyrrolidine: A five-membered nitrogen heterocycle used widely in medicinal chemistry.

Sulfonyl Chloride: Similar in reactivity but less stable under physiological conditions.

Sulfonyl Fluoride Derivatives: Other derivatives with varying substituents that affect their reactivity and stability

Uniqueness: Pyrrolidinesulfonyl fluoride is unique due to its balance of reactivity and stability. Unlike sulfonyl chlorides, it is resistant to hydrolysis under physiological conditions, making it more suitable for biological applications. Its ability to form stable covalent bonds with proteins also sets it apart from other sulfonyl fluoride derivatives .

特性

分子式 |

C4H8FNO2S |

|---|---|

分子量 |

153.18 g/mol |

IUPAC名 |

pyrrolidine-1-sulfonyl fluoride |

InChI |

InChI=1S/C4H8FNO2S/c5-9(7,8)6-3-1-2-4-6/h1-4H2 |

InChIキー |

NLCATURTOHFMNH-UHFFFAOYSA-N |

正規SMILES |

C1CCN(C1)S(=O)(=O)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Methyl-1H-imidazol-1-YL)methyl]aniline](/img/structure/B12313993.png)

![rac-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]methanesulfonyl chloride, trans](/img/structure/B12313996.png)

![2-[(1H-Pyrazol-1-yl)methyl]prop-2-enoic acid](/img/structure/B12313997.png)

![1-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane](/img/structure/B12314001.png)

![N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide hydrochloride](/img/structure/B12314008.png)

![4-[[4-(4-oxo-4aH-quinazolin-2-yl)butanoylamino]methyl]benzoic acid](/img/structure/B12314017.png)

![2-Bromo-1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethan-1-one](/img/structure/B12314021.png)

![(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-3-phenoxypropan-2-ol](/img/structure/B12314039.png)

![4-[(Dimethylamino)methyl]-3-methoxyaniline](/img/structure/B12314047.png)